

4SC-203 acute myeloid leukemia AML preclinical studies

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Compound Focus: 4Sc-203

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Introduction to 4SC-203

4SC-203 is an investigational small molecule, multi-kinase inhibitor with potential antineoplastic activity. Its primary therapeutic interest lies in targeting key kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly FMS-like tyrosine kinase 3 (FLT3) [1] [2].

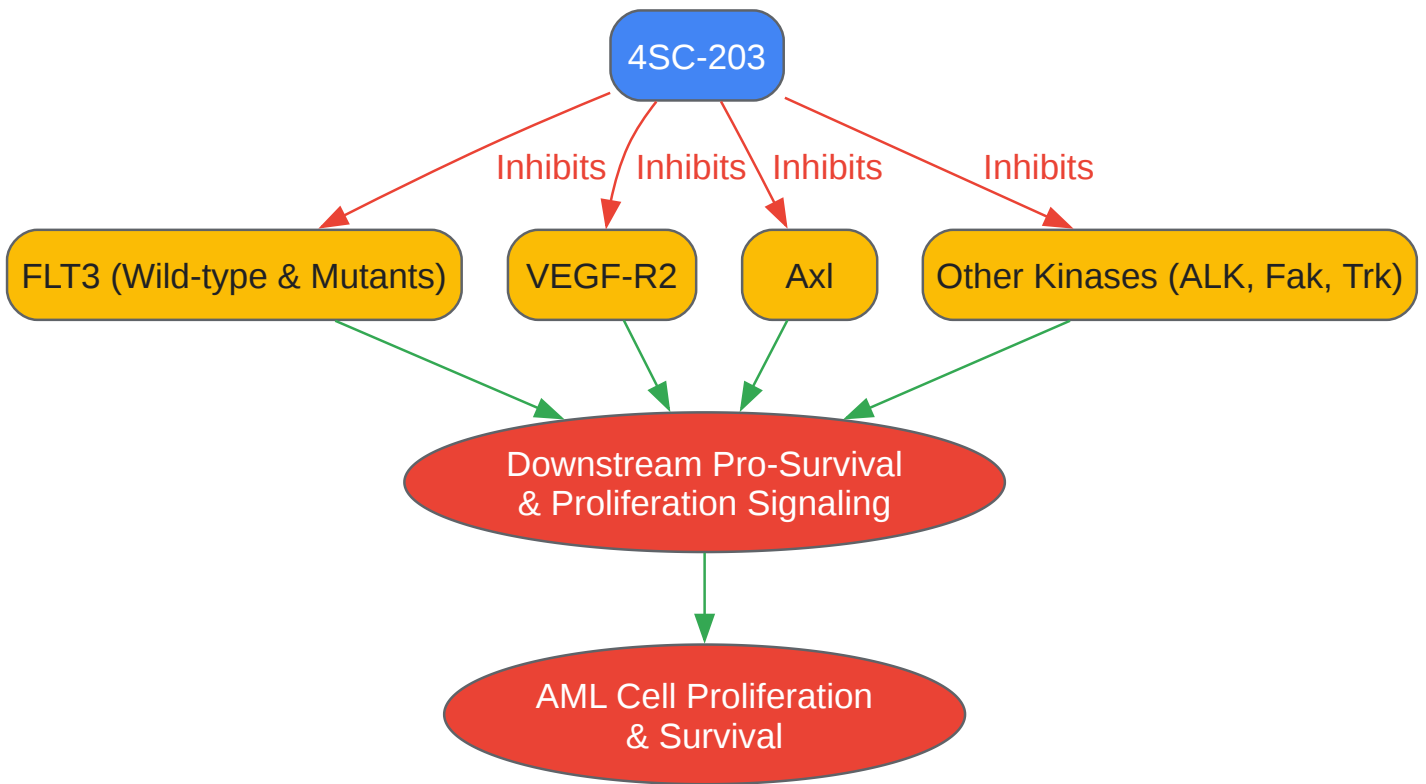
A notable feature of its development was the conduct of a first-in-human Phase I study (NCT01054937) in **healthy volunteers** instead of cancer patients. This study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single, escalating doses of **4SC-203**. This approach is sometimes employed for non-cytotoxic targeted therapies to obtain initial human safety and pharmacokinetic data that is not confounded by the underlying disease and prior treatments of cancer patients [2] [3] [4].

Mechanism of Action and Key Targets

4SC-203 exhibits a unique selectivity profile, potently inhibiting a specific set of kinase targets in the low nanomolar range [5]. The table below summarizes its primary molecular targets.

Target Kinase	Biological Significance in AML
FLT3 (wild-type)	A receptor tyrosine kinase that is overexpressed in AML patients; promotes cell proliferation and survival [1] [2].
FLT3 Mutants	Internal tandem duplications (ITD) or point mutations occur in ~30% of AML cases and are associated with a dismal prognosis and high relapse rate [5] [2].
VEGF-R2	Vascular Endothelial Growth Factor Receptor 2; inhibition may disrupt tumor-associated angiogenesis [5] [1].
Axl	Implicated in cancer cell survival, invasion, and drug resistance.
Alk	While more common in lymphomas and lung cancer, its inhibition contributes to the multi-kinase activity profile.
Fak	Focal Adhesion Kinase; regulates cellular proliferation, migration, and invasion.
Trk Receptors	Tropomyosin receptor kinases; can be involved in oncogenic signaling.

This multi-targeted mechanism is designed to simultaneously disrupt several critical signaling pathways that drive leukemogenesis [5] [1]. The following diagram illustrates the conceptual signaling pathway and the inhibitory role of **4SC-203**.



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Summary of Preclinical and Early Clinical Data

The following table consolidates the key findings from the studies on **4SC-203**.

Study Aspect	Key Findings and Outcomes
In Vitro Activity	Exhibited unique, potent (low nM range) selectivity for FLT3 (including mutants), Axl, Alk, Fak, VEGF-R2, and Trk receptors [5].
In Vivo Efficacy	Demonstrated significant antitumor activity in preclinical in vivo models relevant to AML [5].
Clinical Trial (NCT01054937)	A Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study in healthy male volunteers (n=50). The primary objective was safety and tolerability, with secondary objectives of pharmacokinetics and pharmacodynamics [4].

Study Aspect	Key Findings and Outcomes
Clinical Safety & Tolerability	In the first-in-human study, 4SC-203 was reported to be "well tolerated across the concentration range studied" [5].
Pharmacokinetic Profile	The study in healthy volunteers demonstrated a "favorable pharmacokinetic profile" [5].

Experimental Models and Methodologies

While the search results do not contain granular laboratory protocols, they reference standard experimental approaches used in the evaluation of **4SC-203**.

In Vitro Kinase Inhibition Assays

- **Purpose:** To determine the potency (IC₅₀ values) of **4SC-203** against a panel of purified kinase proteins [5].
- **General Methodology:** These assays typically measure the transfer of the γ -phosphate group from ATP to a substrate protein or peptide in the presence of the inhibitor. The level of inhibition is quantified using techniques like fluorescence resonance energy transfer (FRET) or radioactivity.

In Vivo Efficacy Models

- **Purpose:** To evaluate the anti-tumor activity of **4SC-203** in a living organism [5].
- **General Methodology:** Preclinical studies typically use mouse xenograft models. This involves subcutaneously implanting human AML cell lines (e.g., MOLM-13) into immunodeficient mice. Mice are then treated with vehicle control or **4SC-203**, and tumor volume is measured over time to assess the compound's efficacy in suppressing tumor growth.

Clinical Development Context

The development of **4SC-203** highlights a pathway for targeted, non-cytotoxic agents. Its first-in-human study in healthy volunteers provided early safety and pharmacokinetic data, supporting its potential progression to patient trials [3]. The completed Phase I trial (NCT01054937) was listed on ClinicalTrials.gov with the condition "Acute Myeloid Leukemia," indicating that the ultimate clinical goal was AML therapy [6] [4].

Research Applications and Synergistic Potential

For researchers in the field, **4SC-203** represents a tool for understanding multi-kinase inhibition in AML. Its primary application would be in mechanistic studies exploring the simultaneous blockade of FLT3 and angiogenesis (via VEGFR2) or other co-targeted kinases like Axl.

The concept of rational drug combinations is highly relevant in AML. Recent research on other agents, such as the multikinase inhibitor olverembatinib, demonstrates that combining a kinase inhibitor with a Bcl-2 inhibitor (e.g., lisaftoclax) can overcome drug resistance and synergistically induce apoptosis in AML models [7]. This provides a strong rationale for investigating similar combination strategies with **4SC-203**.

Important Note on Data Availability

This application note is compiled from publicly available sources. Specific details on experimental conditions, such as exact dosing regimens in animal models, full pharmacokinetic parameters, and comprehensive biomarker data from the clinical trial, were not available. Researchers are advised to consult primary scientific publications or the drug sponsor for complete protocols and datasets.

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